![molecular formula C13H10O2 B1207078 3,4-Dihydroxyfluorene CAS No. 42523-20-6](/img/structure/B1207078.png)
3,4-Dihydroxyfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroxyfluorene is a member of the class of hydroxyfluorenes that is 9H-fluorene substituted by hydroxy groups at positions 3 and 4. It has a role as a mouse metabolite.
Scientific Research Applications
Anion Receptors and Sensor Applications
3,4-Dihydroxyfluorene derivatives, such as 3,4-difluoro-1H-pyrrole, have been utilized in creating neutral anion receptors. These receptors show enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This property is particularly notable in derivatives like 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, which exhibit a substantial improvement in affinity for H2PO4-. This enhancement is accompanied by a visible color change, enabling the use of these compounds as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).
Electronic and Optical Properties in Polymers
The electron-deficient fluorene derivative poly(2,7-bis-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-fluoren-9-one) (PEFE) containing ethylenedioxythiophene demonstrates interesting electronic and optical properties. This polymer, synthesized via electrochemical methods, exhibits both p- and n-dopable characteristics and shows electrochromic behavior, changing color from brown to blue during oxidation. These properties make it significant in the development of electronic and photonic devices (Bezgin & Önal, 2010).
Cardioprotective Effects of Flavonols
3',4'-Dihydroxyflavonol (DiOHF), a cardioprotective flavonol, has shown promise in reducing injury after myocardial ischemia and reperfusion. The structure-activity relationships of DiOHF and related flavonols have been studied, revealing that certain modifications can lead to significant vasorelaxant effects without antioxidant activity. This discovery aids in understanding the mechanisms of flavonol-induced cardioprotection (Qin et al., 2008).
Tuning Emission Color in Polymers
Conjugated polymers incorporating 3,4-ethylenedioxythiophene (EDOT) and fluorene units have been explored for their ability to tune emission colors. The study found that varying the feed ratio of EDOT/fluorene can shift the absorption and emission peaks, thus enabling the control of emission colors between blue and green. This is particularly relevant in the development of light-emitting materials (Ouyang et al., 2012).
properties
CAS RN |
42523-20-6 |
---|---|
Product Name |
3,4-Dihydroxyfluorene |
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
9H-fluorene-3,4-diol |
InChI |
InChI=1S/C13H10O2/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(9)13(11)15/h1-6,14-15H,7H2 |
InChI Key |
OOGFPMKHMOAMMY-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.